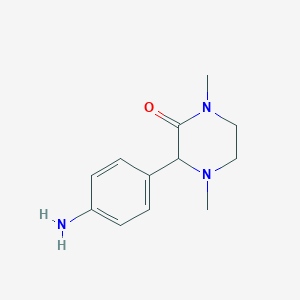

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Overview

Description

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.288. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions

- Cyclization of Aryl-Cyanamides : Involvement in cyclization reactions with aryl-cyanamides, leading to the formation of various derivatives like 2-aminoquinazoline and hexahydro-pyrazino derivatives (Shikhaliev et al., 2008).

Medicinal Chemistry

- Antimicrobial Screening : A derivative, 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed significant antimicrobial activity in studies against various bacteria and fungi (Obasi et al., 2016).

Molecular Chemistry

- X-ray and NMR Studies : Investigation of the complex structure of 1,4-dimethylpiperazine mono-betaine and its derivatives in solution using X-ray diffraction and NMR spectroscopy (Dega-Szafran et al., 2006).

Sensor Technology

- Fluorescent Chemosensors : Development of a fluorescent-based receptor for highly selective detection of metal ions like Cu²⁺ and Zn²⁺, demonstrating potential in molecular logic gate applications (Fegade et al., 2015).

Hydrogel Modification

- Hydrogel Functional Modification : Radiation-induced hydrogels were modified with various amine compounds, including a derivative of 4-aminoantipyrine, to improve their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Analytical Chemistry

- Colurimetric and Fluorescent Sensors : A Schiff base synthesized from 4-aminoantipyrine showed effective response as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III) (Soufeena & Aravindakshan, 2019).

Crystallography

- Crystal Structure Analysis : Analysis of the crystal structure of a salt derived from 1,4-dimethylpiperazine, providing insights into molecular interactions and configurations (Craig et al., 2012).

Mechanism of Action

Target of Action

cruzi: Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

Molecular docking and dynamics simulations suggest that similar compounds act on the active site of the cyp51 receptor, with hydrogen interactions that showed a high degree of occupation, establishing a stable complex with the target .

Biochemical Pathways

cruzi . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Mpo analysis and admet prediction tests suggest that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . These compounds can form reactive metabolites from N-conjugation and C=C epoxidation, as an indication of controlled oral dose .

Result of Action

In vitro tests showed that similar compounds have effectiveness against trypomastigotes .

Action Environment

It is known that environmental factors can play a significant role in the pharmacotoxicology of organic pollutants .

Properties

IUPAC Name |

3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJONZLNUSKUBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)

![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)